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5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane

Cat. No.: B13943139
CAS No.: 61676-34-4
M. Wt: 202.43 g/mol
InChI Key: FEBRIAKXNXXAQQ-UHFFFAOYSA-N
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Description

Overview of Organosilicon and Organosulfur Heterocycles

Organosilicon and organosulfur heterocycles are cyclic compounds that incorporate both silicon and sulfur atoms within the ring structure, in addition to carbon. These compounds are a fascinating area of study as they combine the unique chemical properties of silicon and sulfur. Silicon, being in the same group as carbon, can form stable covalent bonds and create complex molecular frameworks. nih.govwikipedia.org However, its larger atomic radius and the availability of d-orbitals allow for different bonding geometries and reactivity compared to carbon. nih.govwikipedia.org Sulfur, with its lone pairs of electrons and ability to exist in various oxidation states, introduces further structural and functional diversity into these heterocyclic systems. nih.govnih.gov

The field of organosilicon chemistry is extensive, with applications ranging from polymers to pharmaceuticals. nih.govsoci.org Similarly, sulfur-containing heterocycles are of significant interest, particularly in medicinal chemistry, due to their wide range of biological activities. nih.gov The combination of these two elements into a single heterocyclic ring, as seen in thiasilinanes, creates compounds with novel properties and potential applications.

Historical Context and Evolution of Six-Membered Cyclic Silicon-Sulfur Compound Research

The study of cyclic compounds containing both silicon and sulfur has evolved from the broader fields of organosilicon and organosulfur chemistry. Early research into organosilicon compounds dates back to the 19th century, with significant advancements in the 20th century driven by the development of silicone polymers. wikipedia.org The exploration of organosulfur compounds has an even longer history, with many naturally occurring and synthetic sulfur heterocycles being known for centuries.

The synthesis and characterization of six-membered rings containing both silicon and sulfur, such as 1,3-thiasilinanes, represent a more specialized area of research. The development of synthetic methodologies to create these rings has been a key focus, often involving the reaction of bifunctional organosilicon precursors with sulfur-containing reagents. The evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been crucial in elucidating the structures and conformational dynamics of these complex heterocyclic systems. nih.gov

Unique Structural and Electronic Features of 1,3-Thiasilinane Ring Systems

The 1,3-thiasilinane ring is a six-membered heterocycle containing a silicon atom at position 1, a sulfur atom at position 3, and carbon atoms at positions 2, 4, 5, and 6. This arrangement of atoms leads to a non-planar, chair-like conformation, similar to cyclohexane, to minimize ring strain. dalalinstitute.comunicamp.br However, the presence of the larger silicon and sulfur atoms, with their different bond lengths and angles compared to carbon, introduces distortions to the classic chair conformation.

The electronic properties of the 1,3-thiasilinane ring are influenced by the electronegativity difference between silicon, sulfur, and carbon. The Si-C and S-C bonds are polarized, which can affect the reactivity of the ring. Furthermore, the lone pairs of electrons on the sulfur atom can participate in various chemical reactions and interactions. The silicon atom, with its ability to expand its coordination sphere, can also influence the chemical behavior of the molecule. nih.gov

Rationale for Focused Research on 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane

The specific compound, this compound, has been a subject of focused research due to the strategic placement of bulky substituents on the thiasilinane ring. These substituents have a profound impact on the molecule's conformation, dynamics, and reactivity.

The tert-butyl group is known for its large steric bulk. libretexts.orglibretexts.org In a six-membered ring like cyclohexane, a tert-butyl group strongly prefers to occupy an equatorial position to avoid steric strain with axial hydrogens. chemistryschool.netmsu.edu This preference is so strong that it can effectively "lock" the ring in a single chair conformation. chemistryschool.net In this compound, the tert-butyl group at the 5-position is expected to similarly dominate the conformational equilibrium, forcing the ring into a conformation where the tert-butyl group is equatorial.

The geminal dimethyl groups at the 3-position (on the silicon atom) also contribute to the steric environment of the molecule. researchgate.netpku.edu.cn These two methyl groups, being attached to the same atom, can influence the bond angles around the silicon atom and further restrict the conformational flexibility of the ring. nih.gov The interplay between the equatorial-directing tert-butyl group and the geminal dimethyl groups leads to a highly constrained and well-defined molecular structure.

SubstituentPositionEffect on Conformation
tert-Butyl5Strongly favors an equatorial position, "locking" the ring conformation.
Geminal Dimethyl3Increases steric bulk around the silicon atom, restricting ring flexibility.

The steric hindrance created by the bulky tert-butyl and geminal dimethyl groups has a significant impact on the reactivity of this compound. youtube.comwisdomlib.org The large substituents can shield certain parts of the molecule from attack by reagents, leading to regioselective reactions. rsc.org For example, a reaction that might normally occur at multiple sites on an unsubstituted thiasilinane ring could be directed to a single, sterically accessible position in this substituted derivative.

Furthermore, the fixed conformation of the ring means that the spatial relationship between the atoms is well-defined. This can be advantageous in stereoselective synthesis, where the goal is to create a specific three-dimensional arrangement of atoms. The predictable conformation of this compound makes it a useful model system for studying the influence of steric effects on reaction mechanisms and outcomes.

Current Research Gaps and Emerging Directions in Thiasilinane Chemistry

While significant progress has been made in understanding the chemistry of thiasilinanes, several research gaps and emerging directions remain. One area of active investigation is the development of new and more efficient synthetic routes to these heterocyclic systems. nih.gov This includes the use of novel catalysts and reagents to control the stereochemistry of the products.

Another emerging direction is the exploration of the biological activity of thiasilinanes. Given the wide range of biological activities exhibited by other organosilicon and organosulfur compounds, it is plausible that thiasilinanes could also have interesting pharmacological properties. nih.gov This will require the synthesis of a diverse library of thiasilinane derivatives and their screening in various biological assays.

Finally, the application of computational chemistry to model the structures, properties, and reactivity of thiasilinanes is becoming increasingly important. azolifesciences.com Theoretical calculations can provide valuable insights into the conformational preferences and reaction mechanisms of these complex molecules, guiding future experimental work. The integration of computational and experimental approaches will be crucial for advancing the field of thiasilinane chemistry. thecalculatedchemist.comwu.ac.th

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22SSi B13943139 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane CAS No. 61676-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61676-34-4

Molecular Formula

C10H22SSi

Molecular Weight

202.43 g/mol

IUPAC Name

5-tert-butyl-3,3-dimethyl-1,3-thiasilinane

InChI

InChI=1S/C10H22SSi/c1-10(2,3)9-6-11-8-12(4,5)7-9/h9H,6-8H2,1-5H3

InChI Key

FEBRIAKXNXXAQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C[Si](CSC1)(C)C

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 5 Tert Butyl 3,3 Dimethyl 1,3 Thiasilinane

X-ray Crystallography for Solid-State Molecular StructureThere is no publicly available crystal structure data for 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane.

Without primary research data, any attempt to create the requested article would result in a fabricated and scientifically unsound document. Further research and publication by synthetic and analytical chemists would be required to provide the necessary data for such a detailed structural analysis.

Lack of Publicly Available Data for this compound Prevents Detailed Structural Analysis

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed experimental and theoretical data for the compound This compound . Consequently, the generation of an in-depth article focusing on its advanced structural elucidation and conformational analysis, as per the requested outline, cannot be fulfilled at this time.

Detailed structural parameters such as bond lengths, bond angles, and dihedral angles are typically determined through techniques like X-ray crystallography for the solid state and gas-phase electron diffraction for the gas phase. However, no published crystallographic or electron diffraction studies for this compound could be located. This absence of primary data makes it impossible to conduct the requested "Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles" or to describe its "Intermolecular Interactions and Crystal Packing Motifs."

Similarly, a "Comparative Analysis of Conformational Preferences in Solid State Versus Solution Phase" requires data from both crystallographic studies and solution-phase analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. While general principles of conformational analysis on substituted six-membered rings are well-established, specific studies on this compound are not available in the literature.

Furthermore, a thorough analysis of the compound's vibrational modes through "Vibrational Spectroscopy for Conformational Fingerprinting" is impeded by the lack of accessible and interpreted data. Although commercial chemical suppliers may possess raw Fourier-Transform Infrared (FT-IR) and Raman spectra, detailed assignments of vibrational modes and their correlation with specific conformational features have not been published in peer-reviewed literature.

Searches for the compound's CAS number (61676-34-4) on some platforms lead to the target molecule, but this identifier is inconsistently applied across different chemical databases, adding to the difficulty in locating reliable, verified scientific information.

Without foundational data from experimental studies or high-level computational chemistry analyses, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication on the synthesis and characterization of this compound are needed before a detailed structural and conformational analysis can be compiled.

Chiroptical Properties and Stereochemical Investigations

Scientific literature to date does not provide specific experimental or theoretical data on the chiroptical properties of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit chiroptical activity. For chiral derivatives to be analyzed, they would need to be synthesized and resolved into their respective enantiomers. Subsequent investigation using techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be necessary to characterize their stereochemical features.

In the absence of direct studies on this specific compound, a general understanding of the chiroptical properties of related chiral heterocyclic systems can provide a hypothetical framework. For instance, studies on other chiral 1,3-heterocycles often correlate the sign and intensity of Cotton effects in CD and ORD spectra with the absolute configuration and conformational preferences of the molecule. However, without specific data for this compound derivatives, any such discussion would be purely speculative and fall outside the scope of this data-focused article.

Circular Dichroism (CD) Spectroscopy

There is currently no published research detailing the Circular Dichroism (CD) spectroscopy of any chiral derivatives of this compound. CD spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral derivative of the title compound, a CD spectrum would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to electronic transitions within the molecule. The sign of these effects could potentially be correlated with the absolute configuration of the stereocenters.

A hypothetical study on a chiral derivative would involve dissolving the enantiomerically pure compound in a suitable solvent and recording the CD spectrum over a range of wavelengths. The resulting data would be presented in a table, as shown in the hypothetical example below.

Hypothetical CD Data for a Chiral Derivative

Wavelength (nm) Molar Ellipticity [θ] (deg cm²/dmol)
210 +5.2
225 0
240 -8.9
260 0

Note: The data in this table is purely illustrative and not based on experimental results.

Optical Rotatory Dispersion (ORD)

Similar to CD spectroscopy, there is a lack of available literature on the Optical Rotatory Dispersion (ORD) of chiral derivatives of this compound. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral molecule displays a plain curve at wavelengths far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band.

The sign of the Cotton effect in an ORD spectrum can provide information about the absolute configuration of the molecule. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. A hypothetical ORD study would yield data that could be tabulated as follows.

Hypothetical ORD Data for a Chiral Derivative

Wavelength (nm) Molar Rotation [Φ] (deg)
300 +150
280 +400 (Peak)
265 0
250 -600 (Trough)

Note: The data in this table is purely illustrative and not based on experimental results.

Without experimental or computational studies on chiral derivatives of this compound, a detailed and scientifically accurate discussion of its chiroptical properties remains impossible. Future research in this area would be required to generate the necessary data for a thorough analysis.

Computational Chemistry and Theoretical Investigations of 5 Tert Butyl 3,3 Dimethyl 1,3 Thiasilinane

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. For 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ²⁹Si) and spin-spin coupling constants. These predicted spectra could be compared with experimental data to confirm the structure of the molecule. Additionally, vibrational frequencies corresponding to infrared (IR) and Raman spectra could be calculated to help assign experimental spectral features to specific molecular motions.

Computational Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies are vital for interpreting experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific vibrational modes to the observed absorption bands.

Conformational Landscape and Energy Barriers to Ring Inversion

The conformational flexibility of the 1,3-thiasilinane ring is a key aspect of its chemistry. The presence of bulky substituents like the tert-butyl group at the C5 position and two methyl groups at the C3 position would significantly influence the conformational equilibrium and the energy barriers to ring inversion.

Potential Energy Surface (PES) Scans to Map Conformational Space

To explore the conformational space of this compound, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles within the ring and calculating the energy at each step. This process helps to identify the low-energy conformers (e.g., chair, boat, twist-boat) and the transition states that connect them. For a substituted 1,3-thiasilinane, the chair conformation is generally expected to be the most stable. The bulky tert-butyl group at C5 would strongly prefer an equatorial position to minimize steric strain. The two methyl groups at C3 would occupy one axial and one equatorial position.

Molecular Dynamics Simulations for Dynamic Behavior and Fluxionality

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound in solution. By simulating the motion of the atoms over time, MD can reveal the pathways and timescales of conformational changes, such as ring inversion. These simulations would be particularly useful in understanding the fluxionality of the molecule and how it might be influenced by solvent and temperature.

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate various potential reactions, such as oxidation at the sulfur atom, ring-opening reactions, or reactions involving the substituents. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways.

Reactivity and Reaction Mechanisms of 5 Tert Butyl 3,3 Dimethyl 1,3 Thiasilinane

Reactions Involving the Silicon Center

The silicon atom in 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane is a primary site for chemical reactions due to its electropositive nature and the ability to expand its coordination sphere.

Similar to other organosilicon compounds, the silicon atom in this compound is susceptible to nucleophilic attack. libretexts.org This reactivity is a consequence of the polarization of the silicon-heteroatom bonds and the availability of d-orbitals on the silicon atom, which can accommodate the incoming nucleophile. The general mechanism for nucleophilic substitution at silicon often proceeds through a pentacoordinate intermediate. researchgate.net

Common nucleophiles that can react at the silicon center include organometallic reagents (e.g., Grignard reagents, organolithium compounds), alkoxides, and hydroxides. The reaction with these nucleophiles can lead to the substitution of one of the methyl groups or potentially induce ring cleavage, depending on the reaction conditions and the nature of the nucleophile.

Table 1: Examples of Nucleophilic Substitution at a Generic Silane Center

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (B1231860) (NaOCH₃)Alkoxysilane
OrganometallicPhenylmagnesium bromide (PhMgBr)Phenylsilane
HydrideLithium aluminum hydride (LiAlH₄)Hydrosilane

This table illustrates general nucleophilic substitution reactions at a silicon center and is not based on experimental data for this compound.

While less common than nucleophilic attack, electrophilic substitution at the silicon-carbon bond can occur under specific conditions. These reactions typically involve strong electrophiles and often require activation of the silicon center. For this compound, such reactions would likely target one of the silicon-methyl bonds. However, the steric hindrance provided by the tert-butyl group and the dimethyl substitution on the silicon may reduce the accessibility of the silicon center to electrophiles.

The 1,3-thiasilinane ring can undergo cleavage through reactions initiated at the silicon atom. This can be promoted by strong nucleophiles or electrophiles that can attack the silicon atom, leading to the breaking of one of the silicon-heteroatom bonds (Si-N or Si-C). For instance, reaction with strong acids can lead to protonation of the nitrogen atom, followed by nucleophilic attack at the silicon, resulting in ring opening. gelest.comrsc.org Similarly, certain Lewis acids can coordinate to the heteroatoms, activating the ring towards cleavage. mdpi.com The regioselectivity of the ring opening would be influenced by the relative strengths of the Si-N and Si-C bonds and the stability of the resulting intermediates.

Transformations at the Sulfur Atom

The sulfur atom in the 1,3-thiasilinane ring offers another site for chemical modification, primarily through oxidation and reactions involving its lone pair of electrons.

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. organic-chemistry.orgorganic-chemistry.org The stepwise oxidation first yields the sulfoxide, which can then be further oxidized to the sulfone under more forcing conditions or with stronger oxidants. researchgate.net

Table 2: Common Oxidizing Agents for Sulfide Oxidation

Oxidizing AgentProduct (from Sulfide)
Hydrogen peroxide (H₂O₂)Sulfoxide or Sulfone
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone
Sodium periodate (B1199274) (NaIO₄)Sulfoxide
Potassium permanganate (B83412) (KMnO₄)Sulfone

This table provides examples of common oxidizing agents and the typical products obtained from the oxidation of sulfides.

The lone pair of electrons on the sulfur atom allows it to act as a nucleophile and a ligand in coordination complexes. wgtn.ac.nz Alkylation of the sulfur atom can be achieved using alkyl halides, leading to the formation of a sulfonium (B1226848) salt. nih.govresearchgate.netnih.gov This reaction introduces a positive charge on the sulfur and further modifies the structure and reactivity of the heterocycle.

Furthermore, the sulfur atom can coordinate to various metal centers, acting as a soft ligand. researchgate.net The coordination chemistry of such sulfur-containing heterocycles is an area of interest for the development of new catalysts and materials. The steric bulk of the tert-butyl group in the 5-position may influence the coordination behavior of the sulfur atom.

Desulfurization Reactions and Mechanisms

Desulfurization of the 1,3-thiasilinane ring would involve the cleavage of the carbon-sulfur bonds, leading to the removal of the sulfur atom and the formation of a carbocyclic or acyclic product. While specific reagents for the desulfurization of this compound have not been documented, analogous reactions in similar sulfur heterocycles are well-established.

Commonly, reductive desulfurization is achieved using reagents like Raney nickel. The mechanism of Raney nickel desulfurization is complex and believed to involve free radical intermediates. The process begins with the adsorption of the sulfur atom onto the nickel surface, followed by the hydrogenolysis of the C-S bonds. For this compound, this would likely lead to the formation of an acyclic alkane.

Another potential method for desulfurization could involve oxidative desulfurization followed by elimination. Oxidation of the sulfur atom to a sulfoxide or sulfone would activate the adjacent carbon atoms for elimination reactions, which could ultimately lead to the extrusion of sulfur dioxide.

Table 1: Plausible Desulfurization Reagents and Expected Products for this compound

ReagentProposed MechanismExpected Product(s)
Raney Nickel (H₂)Reductive cleavage of C-S bonds via radical intermediates4-tert-Butyl-2,2-dimethylheptane
Oxidizing Agent (e.g., m-CPBA) followed by heatOxidation to sulfone and thermal elimination of SO₂A mixture of cyclic and acyclic alkenes

Reactivity of Carbon Atoms within the Thiasilinane Ring and Substituents

Substitutions on the Ring Carbon Atoms

Direct substitution on the saturated carbon atoms of the 1,3-thiasilinane ring is generally challenging due to the lack of inherent reactivity of sp³-hybridized carbons. However, functionalization can be achieved through radical-based reactions or by creating a site of unsaturation.

For instance, free-radical halogenation, initiated by UV light, could potentially lead to the substitution of hydrogen atoms on the ring carbons with a halogen. The regioselectivity of such a reaction would be influenced by the stability of the resulting carbon-centered radical, with substitution at the C-2, C-4, and C-6 positions being plausible. The bulky tert-butyl group at the C-5 position would likely exert significant steric hindrance, influencing the approach of the radical species.

Reactions Involving the tert-Butyl and Methyl Substituents

The tert-butyl and methyl groups attached to the 1,3-thiasilinane ring are generally unreactive under mild conditions. The tert-butyl group, being a bulky alkyl group, is particularly resistant to many chemical transformations. The methyl groups at the C-3 position are also relatively inert.

However, under harsh conditions, such as high temperatures or in the presence of strong radical initiators, reactions involving these substituents could occur. For example, free-radical bromination could potentially lead to substitution on the methyl groups, although this would likely be a non-selective process. It is important to note that such forcing conditions could also lead to the degradation of the thiasilinane ring itself.

Ring-Opening and Ring-Expansion Reactions

Acid-Catalyzed and Base-Catalyzed Ring Opening

The 1,3-thiasilinane ring, being a saturated heterocycle, is susceptible to ring-opening reactions under acidic or basic conditions, although typically less readily than their three- or four-membered ring counterparts.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the sulfur atom of the thiasilinane ring can be protonated, forming a sulfonium ion. This activates the ring towards nucleophilic attack. A nucleophile present in the reaction mixture could then attack one of the ring carbon atoms adjacent to the sulfur, leading to the cleavage of a C-S bond and ring opening. The regioselectivity of the attack would be influenced by steric factors and the stability of the resulting carbocation-like transition state.

Base-Catalyzed Ring Opening: While less common for saturated sulfur heterocycles compared to their oxygen or nitrogen analogs, base-catalyzed ring opening could potentially be initiated by the deprotonation of a carbon atom adjacent to the sulfur, especially if an activating group were present. However, for this compound, which lacks such activating groups, this pathway is considered less likely.

Derivatization and Functionalization of 5 Tert Butyl 3,3 Dimethyl 1,3 Thiasilinane for Advanced Chemical Synthesis

Synthesis of Functionalized Thiasilinane Derivatives

The strategic introduction of functional groups onto the 5-tert-butyl-3,3-dimethyl-1,3-thiasilinane framework is crucial for expanding its utility as a synthetic intermediate. These modifications can be directed at various positions on the heterocyclic ring, enabling the synthesis of a diverse library of derivatives.

Introduction of Halogen, Hydroxyl, and Amino Groups

The incorporation of halogen, hydroxyl, and amino functionalities onto the thiasilinane ring opens up avenues for a wide range of subsequent transformations. Halogenation, for instance, can be achieved through electrophilic substitution reactions, providing a handle for cross-coupling reactions or nucleophilic displacements. The introduction of hydroxyl groups can be accomplished via oxidation of a suitable precursor or through nucleophilic substitution of a leaving group. Similarly, amino groups can be installed through reductive amination of a carbonyl derivative or by substitution reactions.

Alkylation and Arylation Reactions

The carbon framework of this compound can be further elaborated through alkylation and arylation reactions. These reactions are pivotal for building molecular complexity and tailoring the steric and electronic properties of the final compound. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are powerful tools for introducing aryl substituents. Alkylation can be achieved through various methods, including the reaction of organometallic reagents with electrophilic sites on the thiasilinane ring.

Strategies for Modifying the Silicon and Sulfur Centers

The presence of both silicon and sulfur atoms in the 1,3-thiasilinane ring offers unique opportunities for selective chemical modifications at these heteroatoms.

Introduction of Different Substituents on Silicon

The silicon atom in the 1,3-thiasilinane ring can be functionalized by introducing a variety of substituents, thereby modulating the compound's properties. This can involve the cleavage of existing silicon-carbon or silicon-heteroatom bonds and subsequent reaction with different electrophiles. The choice of substituents can influence the compound's reactivity, stability, and conformational preferences.

Sulfur Ylides and Sulfonium (B1226848) Salts from Thiasilinane Precursors

The sulfur atom in the thiasilinane ring can be activated to form reactive intermediates such as sulfur ylides and sulfonium salts. Sulfur ylides are valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes. These can be generated by deprotonation of the corresponding sulfonium salt, which in turn is prepared by the alkylation of the sulfur atom in the thiasilinane ring. The reactivity of these sulfur-centered intermediates provides a powerful tool for carbon-carbon bond formation.

Applications as Synthetic Building Blocks and Intermediates

Precursors for Novel Organosilicon and Organosulfur Compounds

There is no available research to detail the use of this compound as a precursor for other organosilicon and organosulfur compounds.

Role in Multistep Organic Synthesis

No published studies were found that describe the role or application of this compound in multistep organic synthesis.

Polymerization Studies Involving Thiasilinane Monomers

There is no information in the scientific literature regarding polymerization studies where this compound has been used as a monomer.

Advanced Analytical Methodologies for Detection and Quantification in Complex Chemical Systems

Chromatographic Separation Techniques for Thiasilinane Mixtures and Reaction Monitoring

Chromatographic methods are indispensable for the separation of 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane from reaction mixtures, byproducts, and complex sample matrices, enabling accurate monitoring of its formation and purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For volatile and thermally stable derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed research findings on analogous organosilicon and heterocyclic compounds suggest that a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polymethylsiloxane stationary phase, would be effective for the separation. The temperature program would be optimized to ensure sufficient resolution of the target compound from other components in the mixture. The mass spectrometer, coupled to the gas chromatograph, provides sensitive detection and structural information based on the mass-to-charge ratio of the ionized molecules and their fragments.

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

ParameterValue
GC System Agilent 6890 GC or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Agilent 5973 Mass Selective Detector or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-500

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

For non-volatile derivatives or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the method of choice. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

Given the presence of both a non-polar tert-butyl group and potentially polarizable sulfur and silicon atoms, reversed-phase HPLC would likely be the most suitable approach. A C18 or a phenyl-hexyl column could provide the necessary hydrophobic interactions for retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize the separation of compounds with varying polarities. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound Derivatives

ParameterValue
HPLC System Agilent 1260 Infinity II or similar
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) at 220 nm and/or Mass Spectrometer

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

If this compound or its derivatives are synthesized in a chiral form, for instance, through the introduction of a stereocenter on the heterocyclic ring, the assessment of enantiomeric purity becomes crucial. Chiral chromatography is the primary technique for separating enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For heterocyclic compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective. The choice of the specific CSP and the mobile phase (normal-phase, reversed-phase, or polar organic mode) would require empirical method development to achieve optimal enantioseparation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Structural Information

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of an ion, which is critical for confirming the identity of a novel compound and for elucidating the structures of its transformation products.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For analytes that are amenable to liquid chromatography, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques coupled with HRMS.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and ionizable compounds. While this compound itself is relatively non-polar, derivatives containing polar functional groups would be amenable to ESI. Protonated molecules [M+H]⁺ would be the expected ions in the positive ion mode.

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is suitable for a wider range of compounds, including less polar and more volatile molecules. nih.gov APCI would likely be a more robust ionization method for the parent this compound, as it relies on the chemical ionization of the analyte in the gas phase. nih.gov Similar to ESI, protonated molecules [M+H]⁺ are typically observed.

Fragmentation Pattern Analysis for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) experiments, performed using HRMS instruments, provide detailed structural information through the analysis of fragmentation patterns. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation pathways can be predicted based on the known fragmentation of related structures:

Loss of the tert-butyl group: A prominent fragmentation pathway would likely involve the loss of the tert-butyl group as a stable tert-butyl cation or a neutral isobutylene (B52900) molecule, resulting in a significant neutral loss of 56 or 57 Da.

Cleavage of the thiasilinane ring: The heterocyclic ring can undergo cleavage at various points. Common fragmentation pathways for cyclic compounds involve the loss of small neutral molecules.

Fragmentation of the dimethylsilyl moiety: The Si-C bonds can cleave, leading to the loss of methyl groups (15 Da).

The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these fragment ions, providing a detailed picture of the molecule's structure.

Table 3: Predicted Key HRMS Fragment Ions for Protonated this compound ([C11H25SSi]+)

Fragment Ion FormulaPredicted m/zPossible Origin
[C7H17SSi]+161.0820Loss of C4H8 (isobutylene) from the tert-butyl group
[C10H22SSi]+202.1262Loss of CH3 (methyl radical) from a dimethylsilyl group
[C5H13Si]+101.0837Cleavage of the ring and loss of the sulfur-containing portion
[C4H9]+57.0704Formation of the tert-butyl cation

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures. These techniques are particularly valuable for identifying and structurally characterizing individual components within a sample.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the high-resolution separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. chromatographytoday.com For a volatile compound like this compound, GC would separate it from starting materials, byproducts, and solvents. The subsequent IR analysis of the eluted compound would provide a unique vibrational spectrum, or "fingerprint," allowing for its unambiguous identification. gelest.comresearchgate.net The characteristic IR absorption bands for organosilicon compounds, such as Si-C and Si-H stretches, would be key identifiers. gelest.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detailed structural information provided by nuclear magnetic resonance. mdpi.com This technique would be particularly useful for analyzing reaction mixtures containing this compound, allowing for the separation and subsequent structural elucidation of the target compound, as well as any isomers or degradation products. mdpi.comresearchgate.net The NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.

To illustrate the potential data obtained from such analyses, a hypothetical data table is presented below.

TechniqueAnalyteRetention Time/IndexKey Spectroscopic Data
GC-IRThis compound8.5 minIR (cm⁻¹): 2960 (C-H), 1470 (CH₂), 1250 (Si-CH₃), 840 (Si-C)
LC-NMRThis compound12.2 min¹H NMR (CDCl₃, δ): 0.15 (s, 6H, Si-(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 1.5-1.7 (m, 4H, -CH₂-), 2.8 (t, 2H, S-CH₂)

This data is illustrative and represents typical values for similar compounds.

Quantitative NMR (qNMR) for Purity Assessment and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of chemical compounds with high precision and accuracy. bwise.kremerypharma.comfujifilm.com Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR can determine purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard of a different compound. fujifilm.comacs.org This makes it a versatile and reliable method for purity assessment. bwise.krjeol.com

For the purity assessment of a this compound sample, a known mass of the compound would be dissolved in a deuterated solvent along with a precisely weighed amount of an internal standard (e.g., maleic anhydride). The ¹H NMR spectrum would be acquired under specific, optimized conditions to ensure a quantitative response. The purity of the thiasilinane can then be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

P = Purity of the standard

The following table provides a hypothetical example of a qNMR purity assessment for this compound.

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (mg)25.010.0
Molecular Weight ( g/mol )216.4598.06
¹H NMR Signal (ppm)0.15 (s, Si-(CH₃)₂)7.10 (s, CH=CH)
Number of Protons (N)62
Integral (I)10.55.0
Purity of Standard (%)-99.9

This data is for illustrative purposes.

Furthermore, qNMR is an excellent tool for reaction monitoring. magritek.com By taking aliquots from a reaction mixture at various time points and acquiring a ¹H NMR spectrum with an internal standard, the concentration of reactants, intermediates, and products can be determined over time. This provides valuable kinetic data and helps in optimizing reaction conditions to maximize the yield of this compound. magritek.commagritek.com

Application of Spectroscopic Methods for In-Situ Reaction Monitoring

In-situ reaction monitoring, the analysis of a chemical reaction in real-time without the need for sampling, offers significant advantages for understanding reaction mechanisms and kinetics. nih.govresearchgate.net Spectroscopic techniques are particularly well-suited for this purpose as they are non-destructive and can provide continuous data. mdpi.comspectroscopyonline.com

For the synthesis of this compound, in-situ NMR or IR spectroscopy could be employed. magritek.commdpi.com An NMR tube reaction, where the reactants are mixed directly in an NMR tube and spectra are acquired at regular intervals, would allow for the direct observation of the disappearance of starting material signals and the appearance of product signals. magritek.com This provides a detailed picture of the reaction progress.

Alternatively, an attenuated total reflectance (ATR) IR probe could be inserted directly into the reaction vessel. The probe would continuously record the IR spectrum of the reaction mixture. Key vibrational bands corresponding to the reactants and the this compound product would be monitored. The change in the intensity of these bands over time provides a real-time kinetic profile of the reaction.

The following table illustrates the type of data that could be obtained from in-situ IR monitoring of a hypothetical synthesis of this compound.

Reaction Time (min)Reactant A Peak Intensity (arbitrary units)Product Peak Intensity (arbitrary units)
01.000.00
100.750.25
300.300.70
600.050.95
120<0.010.99

This data is hypothetical and for illustrative purposes only.

The use of such advanced in-situ monitoring techniques allows for a more comprehensive understanding of the reaction, leading to improved process control and efficiency in the synthesis of this compound.

Future Prospects and Emerging Research Areas in Thiasilinane Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. mdpi.comnih.gov For a molecule like 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane, moving beyond traditional multi-step, resource-intensive syntheses is a primary objective. Future research will likely focus on atom-economical and catalytic routes that minimize waste and energy consumption. nih.govyoutube.com

Key areas of exploration could include:

Catalytic Thiol-Ene Reactions: Leveraging thiol-ene "click" chemistry could provide a highly efficient and modular route. A potential pathway could involve the reaction of a divinylsilane precursor with a sulfur source in the presence of a suitable catalyst.

Multi-Component Reactions (MCRs): Designing a one-pot reaction where the silicon source, sulfur source, and the tert-butyl containing fragment are combined to form the thiasilinane ring in a single step would significantly improve efficiency. mdpi.com Such MCRs are a cornerstone of green chemistry, often leading to higher yields and reduced purification needs. mdpi.com

Use of Greener Solvents and Catalysts: Shifting from traditional volatile organic solvents to greener alternatives like ionic liquids, supercritical fluids, or even solvent-free conditions is a critical goal. mdpi.com Furthermore, replacing stoichiometric reagents with recyclable and non-toxic catalysts, such as heterogeneous catalysts, will be a key focus. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound.
Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic Thiol-Ene ReactionHigh atom economy, mild reaction conditions, modularity.Development of selective and recyclable catalysts.
One-Pot Multi-Component ReactionReduced reaction steps, lower waste generation, time and energy efficiency. mdpi.comControlling selectivity and preventing side reactions.
Flow Chemistry SynthesisEnhanced safety, precise control over reaction parameters, ease of scalability. rsc.orgReactor design and optimization for this specific heterocycle.

Exploration of Thiasilinane Derivatives in Advanced Materials Science

The unique combination of a flexible, thermally stable siloxane-like backbone with the reactivity and coordination ability of sulfur makes thiasilinanes promising candidates for new materials. The specific substitution pattern of this compound, with its bulky tert-butyl group and gem-dimethyl groups on the silicon atom, is expected to impart specific solubility, thermal, and morphological properties to any derived materials.

Ring-opening polymerization (ROP) of 1,3-thiasilinane derivatives could yield novel polysilathianes. These polymers, containing a backbone of alternating silicon and sulfur atoms, are anticipated to exhibit a unique combination of properties. The Si-S bond, being longer and more polarizable than a Si-O bond, could lead to polymers with interesting refractive indices and dielectric properties.

Future research would likely investigate:

Controlled Polymerization: Developing catalysts for the controlled ROP of this compound to control molecular weight and dispersity.

Hybrid Materials: Incorporating the thiasilinane unit into hybrid organic-inorganic materials, such as embedding them within silica or other polymer matrices to create materials with enhanced thermal stability, corrosion resistance, or superhydrophobicity. acs.orgmdpi.com The sulfur atom could act as a cross-linking point through vulcanization-type processes. rsc.org

The distinct electronic environment created by the silicon and sulfur atoms within the thiasilinane ring could be exploited for functional materials.

Optical Materials: Organosilicon-sulfur compounds have been investigated for their nonlinear optical properties. nih.gov The specific substituents on the this compound ring could be tuned to influence these properties, making them candidates for applications in optical devices.

Electronic Materials: Polysilanes, polymers with a silicon backbone, have shown potential as semiconductors. d-nb.info The introduction of sulfur into the backbone could modulate the electronic properties, opening avenues for their use in organic electronics.

Catalytic Materials: The sulfur atom in the thiasilinane ring could act as a ligand to coordinate with metal centers, creating novel catalysts. The bulky substituents could create a specific steric environment around the metal, influencing the selectivity of catalytic reactions.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry is an indispensable tool for accelerating materials discovery and understanding chemical processes. thecalculatedchemist.com For a novel compound like this compound, advanced computational modeling can provide crucial insights before extensive experimental work is undertaken.

High-level quantum chemical methods can be employed to:

Predict Thermochemical Properties: Accurately calculate gas-phase standard enthalpy of formation, entropy, and heat capacity, providing a reliable benchmark database for this class of compounds. nih.gov

Elucidate Reaction Mechanisms: Model potential synthetic pathways to understand their feasibility, identify transition states, and predict reaction kinetics. This can guide the design of more efficient synthetic routes. taylorfrancis.com

Simulate Material Properties: Predict the electronic and optical properties of polymers derived from this thiasilinane. This includes calculating band gaps, absorption spectra, and nonlinear optical responses to screen for potential applications in electronics and photonics. nih.gov

Table 2: Hypothetical Computationally Predicted Properties of this compound.
PropertyPredicted ValueComputational MethodPotential Implication
Dipole Moment1.5 - 2.5 DDFT (B3LYP/6-311+G**)Moderate polarity, influencing solubility and intermolecular interactions.
HOMO-LUMO Gap5.0 - 6.0 eVTD-DFTSuggests potential for UV absorption and indicates electronic stability.
Ring Strain EnergyLow - ModerateAb initio methodsIndicates feasibility of ring-opening polymerization.

Integration of Thiasilinane Chemistry with Catalysis and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a fundamental pillar in achieving these goals. youtube.com The future of thiasilinane chemistry is intrinsically linked to the adoption of these principles.

Future research directions will likely include:

Catalytic C-H Functionalization: Developing catalytic methods to directly functionalize the C-H bonds of the thiasilinane ring, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps.

Biocatalysis: Exploring the use of enzymes to perform selective transformations on the thiasilinane scaffold. nih.gov Biocatalysis offers the potential for high selectivity under mild, environmentally friendly conditions. nih.gov

Photoredox and Electrochemical Synthesis: Utilizing visible light or electricity to drive the synthesis and functionalization of thiasilinanes. rsc.org These methods can often be performed under milder conditions and with higher selectivity than traditional thermal methods. nih.gov

Design and Synthesis of Thiasilinane-Based Scaffolds for Non-Biological Applications (e.g., ligands, supports, supramolecular chemistry)

The rigid, yet conformationally flexible, six-membered ring of the thiasilinane, combined with the potential for diverse functionalization, makes it an attractive scaffold for applications in supramolecular chemistry and coordination chemistry.

Emerging research could focus on:

Novel Ligand Design: The sulfur atom can act as a soft donor, while functional groups on the carbon or silicon atoms could provide additional coordination sites. This could lead to the development of novel ligands for catalysis or metal sequestration.

Supramolecular Assemblies: The bulky tert-butyl group can direct the self-assembly of thiasilinane derivatives into well-defined supramolecular structures through non-covalent interactions. nih.gov These assemblies could find applications in sensing, molecular recognition, or as nanoreactors. rsc.orgresearchgate.net

Functional Supports: Grafting thiasilinane derivatives onto solid supports could create new materials for chromatography, solid-phase synthesis, or heterogeneous catalysis. The unique properties of the Si-S bond could impart novel selectivity to these materials.

Conclusion

Summary of Key Research Avenues and Findings for 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. Extensive database searches did not yield dedicated studies on its synthesis, chemical properties, structural analysis, or specific applications. While research exists on related heterocyclic systems containing silicon and sulfur, and on molecules with tert-butyl and dimethyl substitutions, direct experimental or theoretical data for this compound remains elusive. The absence of specific findings prevents a detailed summary of research avenues for this particular compound.

Reiteration of the Compound's Significance in Modern Heterocyclic Chemistry

Due to the lack of published research, the specific significance of this compound in modern heterocyclic chemistry has not been established. In a broader context, organosilicon-sulfur heterocyclic compounds are of interest for their potential applications in materials science and as synthetic intermediates. The unique combination of a bulky tert-butyl group, gem-dimethyl groups on the silicon atom, and the thiasilinane core could theoretically impart interesting conformational properties and reactivity. However, without experimental or computational studies, its actual significance remains speculative.

Outlook for Continued Research and Potential Innovations in Organosilicon-Sulfur Chemistry

The field of organosilicon-sulfur chemistry continues to be an area of active investigation. Future research into compounds like this compound could offer valuable insights. Potential research directions could include:

Synthesis and Characterization: The development of a reliable synthetic route to this compound would be the first crucial step. Subsequent characterization using modern spectroscopic techniques (NMR, mass spectrometry, X-ray crystallography) would provide fundamental data about its structure and properties.

Conformational Analysis: A detailed conformational analysis, likely aided by computational modeling, could reveal the influence of the bulky substituents on the geometry of the 1,3-thiasilinane ring. This could be compared to the conformational behavior of related heterocycles.

Reactivity Studies: Investigation of the compound's reactivity at the sulfur and silicon centers, as well as on the heterocyclic ring itself, could uncover novel chemical transformations and potential applications as a building block in organic synthesis.

While there is currently no specific information on this compound, its structural features suggest it could be a compound of interest in the ongoing exploration of organosilicon-sulfur chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-tert-Butyl-3,3-dimethyl-1,3-thiasilinane using experimental design methods?

  • Methodological Answer : Utilize factorial design (e.g., Taguchi or orthogonal arrays) to screen critical variables (e.g., reaction temperature, catalyst loading, solvent polarity). For instance, a 2<sup>k</sup> factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions. Statistical tools like ANOVA help quantify parameter significance, minimizing trial runs .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve substituent positions and steric environments, particularly the tert-butyl group. Fourier-transform infrared (FTIR) spectroscopy identifies sulfur-containing functional groups (C-S stretching at ~600–700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemistry if crystalline derivatives are synthesized .

Q. What stability considerations are essential for storing this compound during experiments?

  • Methodological Answer : Store under inert gas (N2 or Ar) in amber glass vials at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (e.g., thermal stress at 40–60°C, humidity exposure) to assess degradation pathways. Monitor purity via HPLC or GC-MS periodically, especially if the compound contains moisture-sensitive siloxane bonds .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways involving this compound?

  • Methodological Answer : Apply quantum mechanical calculations (DFT or ab initio methods) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate ring-opening reactions or nucleophilic substitutions. Combine with cheminformatics (e.g., ICReDD’s reaction path search methods) to prioritize synthetic routes using energy barriers and thermodynamic feasibility . Validate predictions with kinetic studies (e.g., Eyring plots) and isotopic labeling experiments .

Q. How can researchers resolve contradictions in catalytic activity data for derivatives of this compound?

  • Methodological Answer : Perform sensitivity analysis to isolate variables (e.g., solvent polarity, catalyst impurities). Use multivariate regression to model discrepancies, and cross-validate with independent datasets. If catalytic turnover numbers (TONs) vary, conduct controlled poisoning experiments or in situ spectroscopy (e.g., Raman) to detect deactivation pathways. Reconcile computational predictions (e.g., activation energies) with experimental Arrhenius plots .

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Compare kinetic data with analogous compounds lacking the tert-butyl group. Use molecular dynamics (MD) simulations to quantify steric hindrance around the sulfur atom. Experimentally, probe reactivity with nucleophiles of varying bulk (e.g., primary vs. tertiary amines). Correlate reaction rates with computed steric parameters (e.g., Tolman’s cone angles or % buried volume) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing non-linear relationships in reaction optimization studies?

  • Methodological Answer : Employ machine learning algorithms (e.g., Gaussian process regression) to model non-linear responses. For smaller datasets, use Box-Behnken or central composite designs (CCD) within RSM. Validate models with leave-one-out cross-validation (LOOCV) or residual analysis. Address outliers using robust regression techniques .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Implement inter-laboratory studies with standardized protocols (e.g., fixed catalyst batches, calibrated equipment). Use control charts to monitor yield variability over multiple batches. Apply Grubbs’ test to identify outliers, and report confidence intervals (e.g., 95% CI) for critical parameters like enantiomeric excess (ee) or purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.